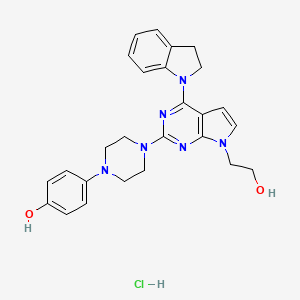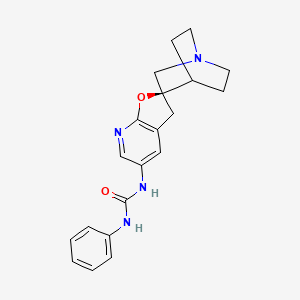
R-Psop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-PSOP, also known as ®-5’-(Phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine], is a potent and selective nonpeptidic antagonist of the neuromedin U receptor 2 (NMUR2). This compound exhibits binding affinity to human and rat NMUR2 with Ki values of 52 nM and 32 nM, respectively . This compound demonstrates moderate central nervous system penetration and is valuable in the study of eating disorders, obesity, pain, and stress-related disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-PSOP involves multiple steps, starting with the preparation of the spiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
R-PSOP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
科学的研究の応用
R-PSOP has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding and inhibition of NMUR2.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating eating disorders, obesity, pain, and stress-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
R-PSOP exerts its effects by selectively binding to NMUR2, a G protein-coupled receptor involved in regulating energy balance, stress response, and nociception. By inhibiting NMUR2, this compound blocks the receptor’s activation by its natural ligands, neuromedin U and neuromedin S. This inhibition leads to a decrease in intracellular calcium mobilization and phosphoinositide turnover, ultimately modulating various physiological responses .
類似化合物との比較
Similar Compounds
Neuromedin U receptor 1 (NMUR1) antagonists: Compounds that inhibit NMUR1, another subtype of neuromedin U receptor.
Other NMUR2 antagonists: Compounds with similar structures and functions that target NMUR2.
Uniqueness of R-PSOP
This compound is unique due to its high selectivity and potency for NMUR2, with minimal affinity for NMUR1. This selectivity makes it a valuable tool for studying the specific roles of NMUR2 in various physiological processes. Additionally, its moderate central nervous system penetration allows for effective in vivo studies .
特性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
InChI |
InChI=1S/C20H22N4O2/c25-19(22-16-4-2-1-3-5-16)23-17-10-14-11-20(26-18(14)21-12-17)13-24-8-6-15(20)7-9-24/h1-5,10,12,15H,6-9,11,13H2,(H2,22,23,25)/t20-/m0/s1 |
InChIキー |
BUOWEYLLAFLKCW-FQEVSTJZSA-N |
異性体SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
正規SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
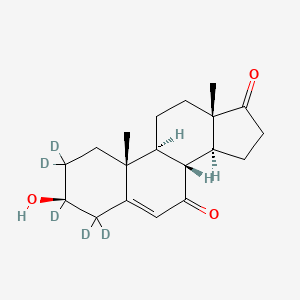
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
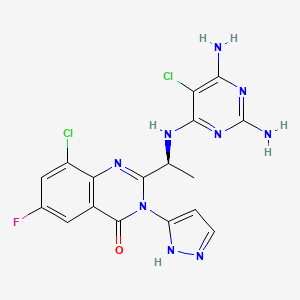
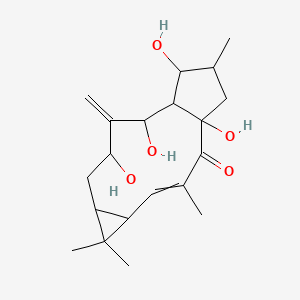
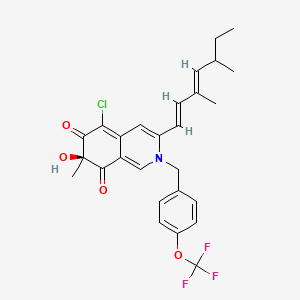
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
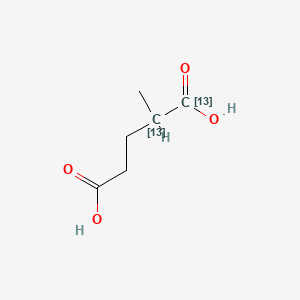
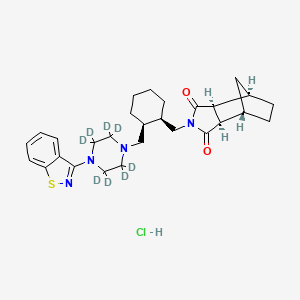
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

